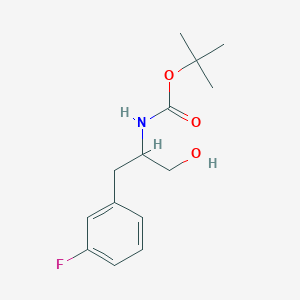

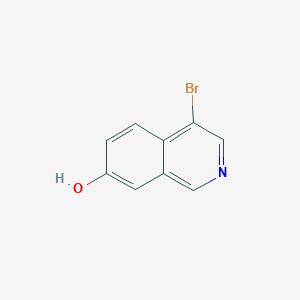

![molecular formula C7H4BrCl2N3 B1446660 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1310234-20-8](/img/structure/B1446660.png)

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Overview

Description

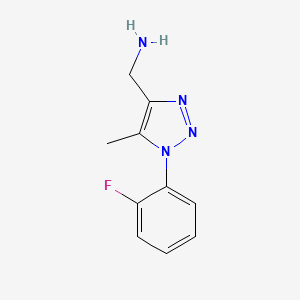

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the formula C7H4BrCl2N3. It has a molecular weight of 280.94 . This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, can be synthesized through various pathways. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The molecular structure of 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is planar and rigid, containing both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine are not available in the retrieved data, pyrazolo[1,5-a]pyrimidines are known for their tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis

3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a solid at room temperature . Its photophysical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring .Scientific Research Applications

Inhibitors Synthesis and Structural Analysis :

- The compound has been utilized in synthesizing in vitro cAMP phosphodiesterase inhibitors, particularly focusing on its 3-bromo- variant among others. This synthesis involved reactions with different beta-diketones and subsequent analysis of inhibition constants (Novinson et al., 1975).

- A study focused on synthesizing new pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their antimetabolite properties in purine biochemical reactions and antitrypanosomal activity (Abdelriheem et al., 2017).

Chemical Properties and Functionalization Techniques :

- Research has identified a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for effective functionalization of pyrazolo[1,5-a]pyrimidines. This discovery improves methods for incorporating unique aryl and amino substituents (Catalano et al., 2015).

- A study detailed the molecular structure of related pyrazolo[1,5-a]pyrimidines, including a 3-bromo variant, using X-ray diffractometry and semi-empirical AM1 data. This provided insights into intermolecular and intramolecular interactions essential for understanding the compound's behavior in various reactions (Frizzo et al., 2009).

Crystal Structure and Packing Influences :

- Research on crystalline structures of substituted pyrazolo[1,5-a]pyrimidines revealed how bulky and halogen substituents, like bromo and chloro groups, influence crystal packing. This study is significant in understanding the solid-state properties of these compounds (Frizzo et al., 2011).

Novel Derivatives and Synthesis Pathways :

- Various studies have explored new synthesis pathways and derivatives of pyrazolo[1,5-a]pyrimidines, highlighting their potential applications in creating novel compounds with unique properties for different scientific applications (Rahimizadeh et al., 2007), (Leonova et al., 1978).

Hydrogen-Bonded Structures and Water Interactions :

- A study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed its ability to form hydrogen-bonded chains and frameworks, which is crucial for understanding its interactions with other molecules and potential use in more complex chemical structures (Portilla et al., 2006).

Future Directions

The future directions for research on 3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine and related compounds could involve exploring their potential applications in medicinal chemistry and material science, given their significant photophysical properties . Further studies could also focus on improving the synthetic methodologies for these compounds to enhance their structural diversity .

properties

IUPAC Name |

3-bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2N3/c1-3-6(8)7-11-4(9)2-5(10)13(7)12-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCWMLULRHDIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)

![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)